molecular formula C15H12ClN3OS B12455391 1-(4-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea

1-(4-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea

Cat. No.: B12455391
M. Wt: 317.8 g/mol
InChI Key: CRRDEXSVCKPLSS-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea typically involves the following steps:

    Formation of the cyclopenta[b]thiophene core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.

    Introduction of the cyano group: This step often involves a nucleophilic substitution reaction.

    Attachment of the 4-chlorophenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the urea linkage: This is typically achieved by reacting an amine with an isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea depends on its specific application:

    Molecular Targets: These may include enzymes, receptors, or other proteins.

    Pathways Involved: The compound may interact with specific biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amine: Similar structure but with an amine group instead of a urea linkage.

    1-(4-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate: Similar structure but with a carbamate group instead of a urea linkage.

Uniqueness

1-(4-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H12ClN3OS

Molecular Weight

317.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea

InChI

InChI=1S/C15H12ClN3OS/c16-9-4-6-10(7-5-9)18-15(20)19-14-12(8-17)11-2-1-3-13(11)21-14/h4-7H,1-3H2,(H2,18,19,20)

InChI Key

CRRDEXSVCKPLSS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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